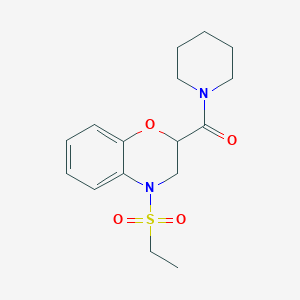

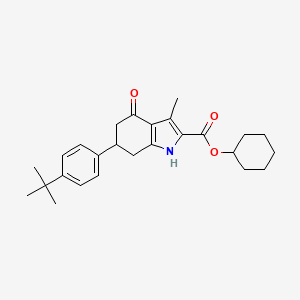

1-oxo-N-6-quinoxalinyl-1H-isochromene-3-carboxamide

Overview

Description

The compound "1-oxo-N-6-quinoxalinyl-1H-isochromene-3-carboxamide" is a specialized molecule with potential applications in various fields of chemistry and pharmacology. It belongs to a class of compounds known for their unique structural and functional characteristics, which stem from their intricate molecular framework.

Synthesis Analysis

The synthesis of similar quinoxaline derivatives has been reported through various innovative methods. For example, a novel silver-catalyzed decarboxylative acylation of α-oxo-carboxylic acids has been developed for synthesizing 3-acyl quinoxalin-2(1H)-ones by direct C-H bond acylation of quinoxalin-2(1H)-ones, showcasing the molecular diversity achievable through functionalizations at N1- and C3-positions (Zeng et al., 2017). Additionally, visible-light-induced decarboxylative acylation under metal-free conditions highlights a green chemistry approach to synthesizing quinoxaline derivatives (Xie et al., 2020).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including "1-oxo-N-6-quinoxalinyl-1H-isochromene-3-carboxamide," often features intricate intramolecular interactions. For instance, the crystal structure and Hirshfeld surface analysis of a similar compound revealed the presence of intramolecular N—H⋯O and weak C—H⋯O hydrogen bonds, contributing to the molecule's planarity (Gomes et al., 2016).

Chemical Reactions and Properties

Quinoxaline derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential as synthetic intermediates. For example, acid-promoted direct C–H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones with isocyanide in water showcases a green and efficient strategy for constructing drug-like structures (Li et al., 2022).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystal structure, are pivotal for their application in material science and drug formulation. Research on polymorphic modifications of similar compounds has shown strong diuretic properties, indicating the importance of physical characteristics in their pharmacological efficacy (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for understanding and manipulating these compounds for desired applications. Studies such as the metal-free C3-alkoxycarbonylation highlight innovative approaches to functionalize quinoxaline derivatives (Xie et al., 2019).

Scientific Research Applications

Cyclization Reactions and Synthetic Pathways

Quinoxaline derivatives have been explored for their ability to undergo novel substitution reactions, leading to the formation of condensed isoxazole or pyrazole derivatives. This process, facilitated by the cyclization of oximes or arylhydrazones, demonstrates the chemical versatility of quinoxaline compounds in synthetic organic chemistry (Dahn & Moll, 1966).

Potentiators in Medicinal Chemistry

Although directly related to drug development, it's worth noting the discovery process of quinolinone-3-carboxamide derivatives as potent agents in medicinal chemistry. Such compounds have been identified for their selectivity and pharmacokinetic properties through extensive medicinal chemistry and iterative structure-activity relationship (SAR) studies (Hadida et al., 2014).

Eco-friendly Chemical Synthesis

Quinoxalin-2(1H)-ones have been the subject of research for their participation in eco-friendly chemical synthesis processes. For instance, a visible-light-induced decarboxylative acylation technique has been established, showcasing an environmentally benign approach to chemical synthesis without the need for metal catalysts, strong oxidants, or external photosensitizers (Xie et al., 2020).

Green Chemistry and Catalysis

Innovative methods for the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones have been developed, promoting green chemistry principles. These methods utilize carbazates as eco-friendly ester sources and demonstrate the potential for sustainable and efficient synthesis of quinoxaline derivatives (Xie et al., 2019).

Advanced Material Science Applications

The exploration of quinoxaline derivatives extends into the field of material science, where their unique chemical structures contribute to the development of advanced materials with potential applications in catalysis, photovoltaics, and electronic devices. Research into polymorphic modifications of quinoline derivatives, for example, has revealed insights into their structural diversity and potential utility in various technological applications (Shishkina et al., 2018).

properties

IUPAC Name |

1-oxo-N-quinoxalin-6-ylisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3/c22-17(16-9-11-3-1-2-4-13(11)18(23)24-16)21-12-5-6-14-15(10-12)20-8-7-19-14/h1-10H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGZDJVDPAOKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-oxo-N-(quinoxalin-6-yl)-1H-isochromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)

![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)

![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)

![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)

![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)

![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)

![10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4627966.png)